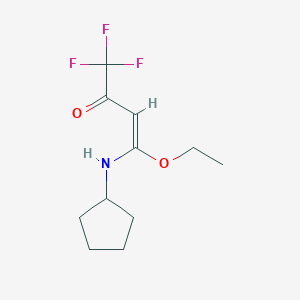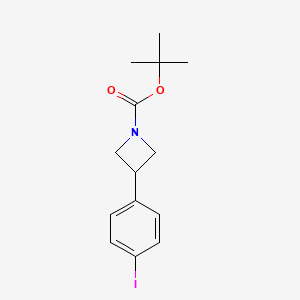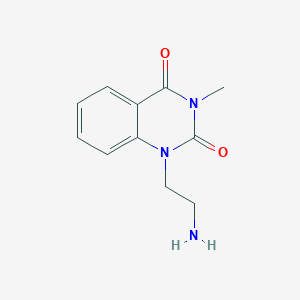
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is an organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, a bromine atom, and a benzonitrile moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride typically involves the bromination of benzonitrile followed by the introduction of the aminomethyl group. One common method is the bromination of benzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromobenzonitrile is then subjected to a reductive amination reaction with formaldehyde and ammonia or an amine source to introduce the aminomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability and efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, thiourea, and primary amines. Conditions typically involve heating in a polar solvent such as ethanol or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation and Reduction: Products include imines and primary amines.
Coupling Reactions: Biaryl compounds are the major products.
科学研究应用
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(Aminomethyl)-5-bromobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)-5-hydroxybenzonitrile
- 2-(Aminomethyl)-5-chlorobenzonitrile
- 2-(Aminomethyl)-5-fluorobenzonitrile
Uniqueness
2-(Aminomethyl)-5-bromobenzonitrile hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and hydroxy analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and increases its lipophilicity, which can influence its biological activity and pharmacokinetic properties .
属性
分子式 |
C8H8BrClN2 |
|---|---|
分子量 |
247.52 g/mol |
IUPAC 名称 |
2-(aminomethyl)-5-bromobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-8-2-1-6(4-10)7(3-8)5-11;/h1-3H,4,10H2;1H |
InChI 键 |
GPTCKIMINOIJJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)C#N)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


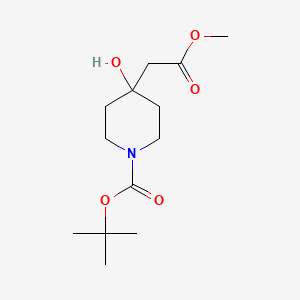
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)

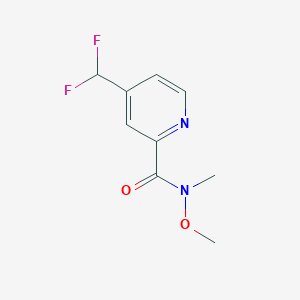
![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)
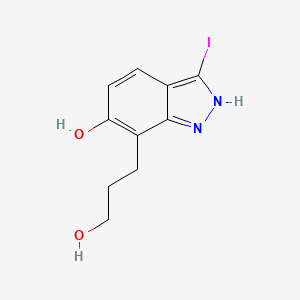
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
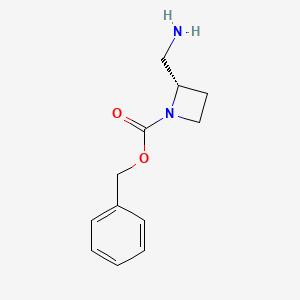
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
